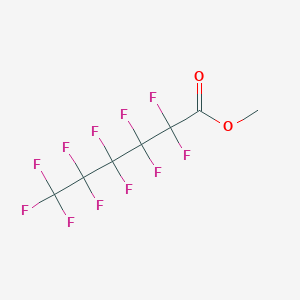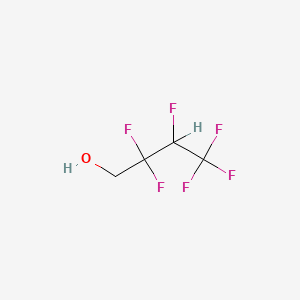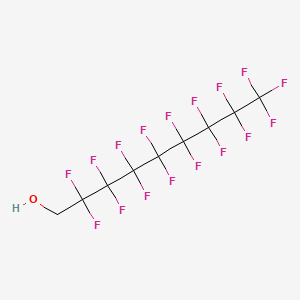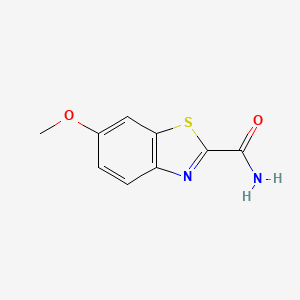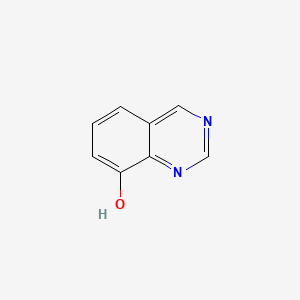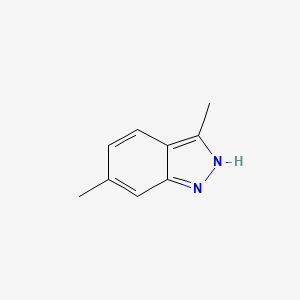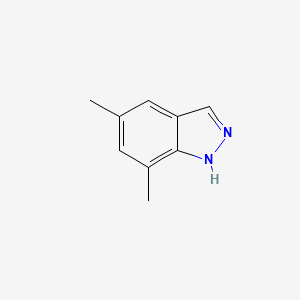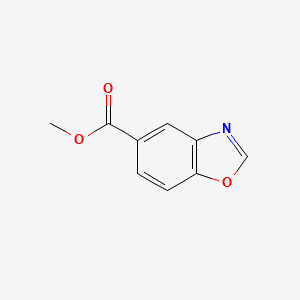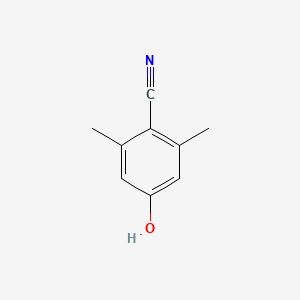
Methyl 3-(benzyloxy)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a compound that can be inferred to have a cyclobutane core structure, a carboxylate functional group, and a benzyloxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of related cyclobutane derivatives, which can be used to infer properties and reactivity patterns of this compound.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involved dimerization of a precursor under photoirradiation . Similarly, the synthesis of 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids utilized Stille coupling followed by Mitsunobu cyclization . These methods suggest that the synthesis of this compound could also involve coupling reactions and cyclization steps.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different conformations. For example, the crystal structure of a related compound showed a slightly distorted square-planar arrangement of the cyclobutane ring . This information implies that this compound may also exhibit a planar or slightly distorted conformation, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions. The photochemical reaction of N-methylnaphthalene-1,8-dicarboximide with alkenes and dienes led to cyclobutane formation, indicating that cyclobutane rings can be formed or modified under photochemical conditions . This suggests that this compound might also undergo similar photochemical reactions to form new cyclobutane-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and substituents. The crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was stabilized by hydrogen bonding and van der Waals interactions . These interactions are crucial for the solid-state properties of the compound. This compound, with its benzyloxy substituent, is likely to have similar intermolecular interactions, affecting its melting point, solubility, and crystal structure.
Applications De Recherche Scientifique
1. Photochemistry and Continuous Flow Synthesis Yamashita et al. (2019) explored the continuous photo flow synthesis of various biologically active compounds, emphasizing its utility in creating deuterium-labeled cyclobutane ring systems. This research underscores the importance of Methyl 3-(benzyloxy)cyclobutanecarboxylate in synthesizing internal standards for drug candidates in quantitative mass spectrometry analyses, particularly in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
2. Natural Product Synthesis and Cytotoxicity Testing Li et al. (2012) identified new cyclobutane-type norlignans, including derivatives of this compound, from Peperomia tetraphylla. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, suggesting the potential of such derivatives in cancer research (Li, Tong, & Huang, 2012).
3. Synthesis of Amino Acid Derivatives and Peptides Meijere et al. (2010) demonstrated the synthesis of N-Boc-protected derivatives of Methyl 2-(benzylamino)cyclobutenecarboxylates. They showed the incorporation of these derivatives into small peptides, signifying the compound's relevance in peptide synthesis and bioorganic chemistry (Meijere et al., 2010).
4. Antiproliferative Studies in Cancer Cell Lines Pavlova et al. (2023) investigated the antiproliferative effects of a novel compound involving 3-hydroxy-1,1-cyclobutanedicarboxylic acid derivatives in various cancer cell lines. This study highlights the potential of this compound derivatives in developing new cancer treatments (Pavlova et al., 2023).
Safety and Hazards
“Methyl 3-(benzyloxy)cyclobutanecarboxylate” is classified as a warning substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 |
Source


|
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5107-93-7, 84182-50-3 |
Source


|
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


